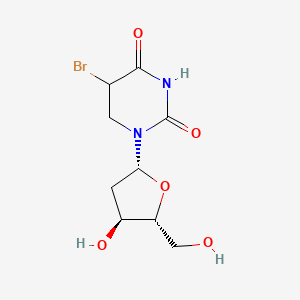

5-Bromo-2'-deoxyuridine;BrDU;BUdR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13BrN2O5 |

|---|---|

Molecular Weight |

309.11 g/mol |

IUPAC Name |

5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1 |

InChI Key |

ZXKQNGRKQAUEJT-XCXKOOTESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)CO)O |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)Br)CO)O |

Origin of Product |

United States |

Historical Trajectory of Nucleoside Analogues in Biological Inquiry

The journey of nucleoside analogues in scientific research is a rich and impactful one, fundamentally changing the landscape of medicinal chemistry and molecular biology. nih.gov These synthetic compounds, designed to mimic naturally occurring nucleosides, have been instrumental in the development of therapeutic drugs, particularly antiviral and anticancer agents. nih.govnih.govwikipedia.org The core principle behind their function lies in their structural similarity to the building blocks of DNA and RNA. nih.gov This resemblance allows them to be recognized and utilized by cellular or viral enzymes, but due to their modified structure, they disrupt critical biological processes like replication. nih.gov

The development of "chain terminators," such as dideoxycytidine (ddC) and dideoxyinosine (ddI), marked a new era in drug design, particularly in the fight against the Human Immunodeficiency Virus (HIV). nih.gov This concept of creating analogues that halt DNA elongation has been a cornerstone of antiviral therapy. wikipedia.org The success of these early analogues paved the way for the exploration of a vast library of modified nucleosides, each with unique properties and applications. researchgate.net The ability to modify the sugar, base, or phosphate (B84403) components of nucleosides has provided researchers with a powerful toolkit to probe and manipulate cellular machinery. researchgate.net

Fundamental Role As a Thymidine Analog in Deoxyribonucleic Acid Synthesis Studies

At the heart of BrdU's utility is its identity as a thymidine (B127349) analog. bio-rad-antibodies.comabcam.com Structurally, the key difference is the substitution of the 5-methyl group in thymidine with a bromine atom in BrdU. bio-rad-antibodies.com This seemingly small change has profound implications for its application in research. During the S phase of the cell cycle, when DNA replication occurs, cells actively synthesizing new DNA will incorporate BrdU into the nascent strands in place of thymidine. bio-rad-antibodies.comnumberanalytics.comwikipedia.org

This incorporation is a key event that allows for the subsequent detection of cells that were proliferating at the time of BrdU exposure. cellsignal.comontosight.ai Once integrated into the DNA, BrdU remains stable and is passed on to daughter cells during mitosis. researchgate.netnih.gov This permanence makes it an excellent marker for lineage tracing and fate studies of proliferating cells. nih.gov

The detection of incorporated BrdU is typically achieved through the use of specific monoclonal antibodies. bio-rad-antibodies.comcellsignal.com However, for the antibody to access the BrdU within the double-stranded DNA, a denaturation step is necessary. bio-rad-antibodies.comcellsignal.com This is often accomplished using acid treatments, such as hydrochloric acid, or other methods like heat or nuclease digestion. bio-rad-antibodies.com

Core Utility in Quantitative and Qualitative Assessment of Cellular Proliferation

Deoxyribonucleic Acid Incorporation Dynamics During the S-Phase of the Cell Cycle

The primary mechanism of BrdU integration into the genome is through its substitution for thymidine during DNA replication. wikipedia.orgbio-rad-antibodies.com This process is exclusively limited to the S-phase of the cell cycle, the period when a cell duplicates its entire genome. wikipedia.orgnih.gov As the DNA replication machinery unwinds the double helix and synthesizes new complementary strands, BrdU, when present in the cellular nucleotide pool, is recognized by DNA polymerases and incorporated into the nascent DNA strand in place of thymidine. wikipedia.orgbio-rad-antibodies.com

The extent of BrdU incorporation is influenced by several factors, including the duration of exposure to the analog and the rate of cell division. abcam.com For rapidly proliferating cells, a short incubation period may be sufficient for significant labeling, whereas slower-growing cells may require a longer exposure time. abcam.com Once incorporated, BrdU becomes a permanent part of the DNA of the daughter cells, allowing for the tracking of cell lineages and the assessment of cell cycle kinetics. encyclopedia.pub It is important to note that while BrdU is a powerful marker for DNA synthesis, its presence is an indicator of this process and not necessarily of a cell's capacity to successfully complete division. encyclopedia.pub

Cellular Uptake Pathways and Salvage Pathway Metabolism

The entry of BrdU into the cell and its subsequent phosphorylation are critical steps for its eventual incorporation into DNA. BrdU is taken up by cells through nucleoside transporters, the same pathways responsible for the uptake of natural nucleosides like thymidine. Once inside the cell, BrdU enters the nucleotide salvage pathway.

In this pathway, BrdU is sequentially phosphorylated by cellular kinases to form BrdU monophosphate (BrdU-MP), BrdU diphosphate (B83284) (BrdU-DP), and finally BrdU triphosphate (BrdU-TP). Thymidine kinase is a key enzyme in the initial phosphorylation step. The resulting BrdU-TP is the substrate that is recognized by DNA polymerases and incorporated into the replicating DNA.

Molecular Interactions with Deoxyribonucleic Acid Polymerases and Associated Enzymes

The successful incorporation of BrdU into DNA is contingent on its interaction with DNA polymerases. The structural mimicry of thymidine by BrdU allows it to fit into the active site of these enzymes. While DNA polymerases generally exhibit high fidelity, the substitution of thymidine's methyl group with a bromine atom does not significantly hinder this process. bio-rad-antibodies.com

However, the efficiency of BrdU incorporation can be influenced by the specific type of DNA polymerase. nih.gov Studies have shown that different polymerases can exhibit varying levels of efficiency and fidelity when presented with BrdU-containing templates, which can be a determining factor in certain experimental applications, such as the amplification of BrdU-labeled DNA. nih.gov

Biophysical and Biochemical Impacts on Deoxyribonucleic Acid Structure and Replication Fidelity

The substitution of thymidine with BrdU is not without consequences for the DNA molecule. The larger bromine atom alters the local DNA structure and can affect its interactions with proteins. wikipedia.orgnih.gov

Influence on Chromosomal Architecture and Integrity

The presence of BrdU in DNA can lead to structural perturbations. The substitution of the methyl group of thymidine with a bromine atom can alter the three-dimensional conformation of the DNA helix. nih.gov These alterations can be recognized by various DNA-binding proteins, potentially affecting their affinity for the DNA. nih.gov

Furthermore, the incorporation of BrdU has been associated with an increased frequency of sister chromatid exchanges and double-strand breaks. nih.gov This suggests that BrdU can compromise chromosomal integrity. High concentrations of BrdU have been shown to induce chromosomal aberrations and influence a variety of mutations. mdpi.com

Mechanistic Aspects of Deoxyribonucleic Acid Photosensitization

A significant property of BrdU-substituted DNA is its increased sensitivity to radiation, particularly in the near-visible light range (300-340 nm). nih.gov This photosensitization is a key aspect of its use as a radiosensitizer in cancer therapy. The mechanism is thought to involve the absorption of light by the BrdU-containing DNA, leading to the formation of reactive species.

Considerations for Non-Replicative Deoxyribonucleic Acid Labeling

While BrdU is primarily known as a marker for replicative DNA synthesis, it can also be incorporated during DNA repair processes. wikipedia.orgpressbooks.publibretexts.org This occurs when damaged DNA is excised and new DNA is synthesized to fill the gap. If BrdU is present in the nucleotide pool during this repair synthesis, it can be incorporated into the repaired patch.

However, the extent of BrdU incorporation during DNA repair is generally much lower than during S-phase replication. Some studies have indicated that under certain conditions of DNA damage, BrdU labeling may not significantly increase, and in some cases, might even decrease. nih.gov It has been suggested that in certain contexts, the colocalization of BrdU with DNA damage markers might be related to the proliferative process itself rather than solely DNA repair. nih.gov

A specific application of BrdU labeling under non-denaturing conditions allows for the detection of single-stranded DNA (ssDNA). pressbooks.publibretexts.org If cells are labeled with BrdU for an extended period to ensure all DNA is labeled, subsequent staining without a DNA denaturation step will only detect BrdU in regions where the DNA is already single-stranded, such as at sites of replication fork collapse. pressbooks.publibretexts.org

Involvement in Deoxyribonucleic Acid Repair Mechanisms

The incorporation of 5-Bromo-2'-deoxyuridine (BrdU) is not limited to DNA replication during the S-phase of the cell cycle; it can also occur during DNA repair processes. wikipedia.orgpressbooks.pub This characteristic makes BrdU a tool for investigating cellular responses to DNA damage. When DNA is damaged, cells activate complex repair pathways, such as nucleotide excision repair (NER), to correct the lesions. youtube.com In some instances, this repair synthesis can involve the incorporation of BrdU, providing a label for cells that have recently undergone DNA repair. wikipedia.orgnih.gov

Research has shown that BrdU itself can induce a DNA damage response in certain cell types. nih.govcore.ac.uk For example, in A549 lung cancer cells, sublethal concentrations of BrdU were found to activate DNA damage signaling pathways, including the activation of proteins like Chk1, Chk2, and p53. core.ac.uk However, the relationship between BrdU incorporation and DNA damage signaling is complex and can be cell-type dependent. Studies on mouse and human β-cells, for instance, did not find evidence to support the hypothesis that BrdU labeling is a direct result of its incorporation during DNA damage repair. nih.gov Instead, it was suggested that the observed DNA damage markers could be related to the proliferative process itself. nih.gov

The mismatch repair system has also been identified as being activated in cells containing BrdU. core.ac.uk Furthermore, BrdU can be used to specifically measure DNA end resection, a critical step in the repair of DNA double-strand breaks. By labeling genomic DNA with BrdU and detecting it in its single-stranded form, researchers can directly visualize and quantify resection events. jove.com This technique allows for the study of different repair pathways, as end resection in the S/G2 phase is associated with homologous recombination, while in the G1 phase, it relates to non-homologous end joining. jove.com

It is important to note that while BrdU can be incorporated during DNA repair, its presence in DNA can also make cells more susceptible to damage from secondary stressors like ionizing radiation, a property known as radiosensitization. nih.govnih.gov

Association with Processes of Gene Amplification

The integration of 5-Bromo-2'-deoxyuridine (BrdU) into replicating DNA has been associated with various alterations in the genome, including phenomena related to gene amplification. While direct, extensive research solely focused on BrdU's role in initiating gene amplification is not abundant, its known effects on DNA integrity and cell cycle regulation provide a basis for this association.

BrdU incorporation can lead to genomic instability, a condition that is often a precursor to gene amplification. The presence of BrdU in DNA can induce sister chromatid exchanges and double-strand breaks. nih.gov Such DNA lesions, if not properly repaired, can trigger cellular mechanisms that may result in the duplication and subsequent amplification of specific gene regions.

Furthermore, BrdU has been observed to cause alterations in the cell cycle, leading to an accumulation of cells in the S, G2/M, and G0 phases. core.ac.uk Disruptions in the normal progression of the cell cycle are known to be linked with events that can lead to gene amplification. For instance, problems during DNA replication can lead to re-replication of certain DNA segments within a single cell cycle, a process that can initiate gene amplification. The observation that BrdU can induce the formation of enlarged nuclei and multinucleated cells further points towards its potential to disrupt normal cell division and genomic content. core.ac.uk

While BrdU is primarily utilized as a marker for cell proliferation, these findings suggest that its incorporation is not entirely benign and can contribute to genomic alterations that may include the amplification of genes. nih.gov

Labeling Phenomena in Apoptotic or Damaged Cellular Contexts

5-Bromo-2'-deoxyuridine (BrdU) labeling is a widely used technique to identify and quantify apoptotic cells. bio-rad-antibodies.com One of the key events in the later stages of apoptosis is the extensive fragmentation of DNA by endonucleases, which creates numerous DNA double-strand breaks (DSBs). nih.govbdbiosciences.com These breaks expose 3'-hydroxyl (3'-OH) termini in the DNA.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method that takes advantage of these exposed 3'-OH ends to label apoptotic cells. bio-rad-antibodies.com A variation of this assay utilizes BrdU. In this method, the enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of bromolated deoxyuridine triphosphates (Br-dUTP) to the 3'-OH ends of the DNA fragments. nih.govbdbiosciences.com The incorporated BrdU can then be detected using a fluorescently labeled anti-BrdU antibody. bdbiosciences.com This results in intensely labeled apoptotic cells that can be identified and quantified using techniques like flow cytometry or microscopy. nih.govbio-rad-antibodies.com

This BrdU-based TUNEL assay is considered highly sensitive for detecting apoptotic cells. nih.gov It is important to fix the cells, often with a cross-linking agent like formaldehyde, to prevent the loss of fragmented DNA during the staining procedure. nih.gov

It's noteworthy that BrdU labeling in the context of cell death is not solely indicative of apoptosis. It has been argued that DNA repair processes or other apoptotic cellular events could also contribute to BrdU labeling. nih.gov Therefore, while a powerful tool, the interpretation of BrdU staining requires careful consideration of the cellular context. In some experimental settings, BrdU incorporation has been observed in damaged cells that are not necessarily undergoing apoptosis, but rather attempting DNA repair. nih.govnih.gov

Principles of 5-Bromo-2'-deoxyuridine Labeling

The fundamental principle of BrdU labeling lies in its ability to substitute for thymidine during DNA replication. creative-diagnostics.comabcam.com When introduced to cells, BrdU is utilized by the cellular machinery responsible for DNA synthesis, effectively tagging cells that are actively dividing. creative-diagnostics.com The extent of BrdU incorporation is directly proportional to the rate of DNA synthesis, providing a quantitative measure of cell proliferation. nih.gov For the anti-BrdU antibody to access the incorporated BrdU within the double-stranded DNA, a denaturation step, typically using acid or heat, is necessary to separate the DNA strands. abcam.commbl.edu

In Vitro Labeling Strategies for Cell Culture Systems

In cell culture systems, BrdU is typically added directly to the culture medium. abcam.cnantibody-creativebiolabs.com The concentration and incubation time are critical parameters that need to be optimized based on the cell type and proliferation rate. abcam.cnantibody-creativebiolabs.com Rapidly proliferating cell lines may require shorter incubation periods, while primary cells or slower-growing lines might need longer exposure to achieve detectable levels of incorporation. abcam.comabcam.cn

| Parameter | Typical Range | Considerations |

| BrdU Concentration | 10 µM | Optimization is crucial to ensure sufficient labeling without inducing toxicity. abcam.cnantibody-creativebiolabs.com |

| Incubation Time | 1 - 24 hours | Dependent on the cell division rate; shorter for rapidly dividing cells and longer for slower ones. abcam.comabcam.cnantibody-creativebiolabs.com |

| Cell Type | Cell lines, Primary cells | Primary cells may exhibit lower proliferation rates and require longer incubation times. abcam.comabcam.cn |

This table provides a general guideline for in vitro BrdU labeling. Optimal conditions should be determined empirically for each specific experimental system.

In Vivo Labeling Approaches for Organismal Studies

In living organisms, BrdU can be administered through various routes, including intraperitoneal injection and oral administration in drinking water. abcam.cnantibody-creativebiolabs.com The choice of administration method depends on the experimental design and the target tissue. Intraperitoneal injections provide a pulse of BrdU, labeling cells that are in the S-phase at that specific time. springernature.com In contrast, oral administration leads to continuous labeling over a longer period. abcam.cn Following administration, tissues of interest are collected, fixed, and processed for subsequent immunodetection. abcam.cncreative-bioarray.com

| Administration Route | Description | Common Application |

| Intraperitoneal Injection | Delivers a single, concentrated dose of BrdU. abcam.cn | Pulse-chase experiments to track cell fate and migration. springernature.com |

| Oral Administration | Provides a continuous supply of BrdU through drinking water. abcam.cn | Long-term studies of cell proliferation and tissue renewal. |

This table summarizes common in vivo BrdU administration methods. The appropriate method depends on the specific research question and animal model.

Immunodetection Protocols for Incorporated 5-Bromo-2'-deoxyuridine

Once BrdU is incorporated into the DNA, its detection relies on the use of specific monoclonal antibodies that recognize the BrdU molecule. abcam.comsigmaaldrich.com A critical step in all immunodetection protocols is DNA denaturation, which exposes the incorporated BrdU, allowing the antibody to bind. mbl.edu This is commonly achieved by treating the fixed cells or tissues with hydrochloric acid (HCl) or DNase I. creative-diagnostics.combio-rad-antibodies.com

Immunohistochemical (IHC) and Immunofluorescence (IF) Techniques for Tissue and Cellular Analysis

Immunohistochemistry (IHC) and immunofluorescence (IF) are widely used to visualize BrdU-labeled cells within the context of tissues and cellular structures. creative-bioarray.comspringernature.com These techniques allow for the precise localization of proliferating cells and can be combined with markers for other cellular proteins to identify the phenotype of the dividing cells. abcam.comnih.gov

In IHC, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used to generate a colored precipitate at the site of BrdU incorporation, which can be visualized with a light microscope. youtube.com In IF, the secondary antibody is linked to a fluorophore, allowing for the detection of BrdU-positive cells using a fluorescence microscope. thermofisher.com

Key Steps in BrdU IHC/IF:

Tissue/Cell Fixation: Formaldehyde-based fixatives are commonly used. nih.gov

DNA Denaturation: Treatment with HCl or DNase I is essential to expose the BrdU epitope. creative-diagnostics.combio-rad-antibodies.com

Blocking: Incubation with a blocking solution prevents non-specific antibody binding. creative-bioarray.com

Primary Antibody Incubation: Application of an anti-BrdU antibody. creative-bioarray.com

Secondary Antibody Incubation: Application of a labeled secondary antibody. creative-bioarray.com

Visualization: Detection of the signal using a microscope. youtube.comthermofisher.com

Flow Cytometry-Based Detection and Cell Cycle Analysis

Flow cytometry offers a high-throughput method for quantifying BrdU-positive cells and analyzing the cell cycle distribution of a cell population. bdbiosciences.comflowcytometry-embl.de Cells are first labeled with BrdU, then fixed, permeabilized, and treated to denature the DNA. bio-rad-antibodies.com Subsequently, the cells are incubated with a fluorescently labeled anti-BrdU antibody. flowcytometry-embl.de

By co-staining with a DNA content dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), it is possible to simultaneously analyze BrdU incorporation and the phase of the cell cycle (G0/G1, S, or G2/M). bdbiosciences.comnationwidechildrens.org This allows for a detailed analysis of cell cycle kinetics. qmul.ac.uk

| Parameter | Description |

| BrdU Staining | Identifies cells that have synthesized DNA during the labeling period. flowcytometry-embl.de |

| DNA Content Staining (e.g., PI, 7-AAD) | Distinguishes cells in different phases of the cell cycle based on their DNA content. nationwidechildrens.org |

| Bivariate Analysis | Correlates BrdU incorporation with cell cycle phase, providing a detailed snapshot of cell proliferation dynamics. qmul.ac.uk |

This table outlines the key parameters in a typical BrdU flow cytometry experiment for cell cycle analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Assessment

The Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative and high-throughput method for measuring BrdU incorporation. abcam.comkamiyabiomedical.com This technique is particularly useful for assessing the effects of various compounds on cell proliferation. sigmaaldrich.com

In a BrdU ELISA, cells are cultured in a microplate and labeled with BrdU. kamiyabiomedical.com After labeling, the cells are fixed, permeabilized, and the DNA is denatured. abcam.com An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is then added. nih.gov The amount of incorporated BrdU is quantified by measuring the enzymatic conversion of a chromogenic substrate, which produces a colored product. kamiyabiomedical.com The intensity of the color is proportional to the amount of BrdU incorporated and can be measured using a spectrophotometer. kamiyabiomedical.com

General BrdU ELISA Protocol:

Cell seeding and treatment in a microplate.

BrdU labeling.

Fixation, permeabilization, and DNA denaturation. abcam.com

Incubation with an anti-BrdU-peroxidase antibody conjugate. nih.gov

Addition of a chromogenic substrate.

Measurement of absorbance using a microplate reader. kamiyabiomedical.com

Critical Aspects of Deoxyribonucleic Acid Denaturation for Antibody Accessibility

The detection of 5-Bromo-2'-deoxyuridine (BrdU) incorporated into newly synthesized Deoxyribonucleic acid (DNA) is contingent upon a crucial step: DNA denaturation. pressbooks.pub This process temporarily unwinds the double-stranded DNA, thereby exposing the BrdU epitopes and allowing for their recognition and binding by specific antibodies. pressbooks.pubnih.gov The effectiveness of this denaturation step is paramount for achieving a strong and specific signal in BrdU-based proliferation assays.

A variety of methods have been developed to achieve the necessary DNA denaturation, each with its own set of advantages and disadvantages. The most common approaches include acid hydrolysis, heat-induced epitope retrieval (HIER), and enzymatic digestion. bio-rad-antibodies.combio-rad-antibodies.com

Acid Hydrolysis:

This widely used technique typically involves treating fixed cells or tissues with hydrochloric acid (HCl). bio-rad-antibodies.comabcam.com The acid serves to depurinate and cleave the DNA, rendering it single-stranded. bio-rad-antibodies.com The concentration of HCl, the temperature, and the duration of the incubation are all critical parameters that must be carefully optimized to ensure sufficient denaturation without causing excessive damage to the cellular or tissue architecture and other antigens. bio-rad-antibodies.comabcam.com Inadequate denaturation will result in weak or absent BrdU staining, while overly harsh conditions can lead to the loss of cellular morphology and the destruction of other epitopes of interest, which is a significant drawback when performing multi-marker analysis. nih.govjneurosci.orgthermofisher.com Following acid treatment, a neutralization step, often with a sodium borate (B1201080) buffer, may be employed to stop the hydrolysis reaction. abcam.com Thorough washing after denaturation is also essential to remove any residual acid that could denature the primary antibody. bio-rad-antibodies.com

Heat-Induced Epitope Retrieval (HIER):

As an alternative to acid treatment, HIER has emerged as a valuable method for BrdU detection, particularly when co-labeling with other antibodies that are sensitive to acid denaturation. nih.govjneurosci.org This technique involves heating the tissue sections in a specific buffer, commonly a citrate-based solution. nih.govjneurosci.orgnih.gov The heat helps to break the hydrogen bonds between the DNA strands, exposing the incorporated BrdU. nih.gov Temperature and heating duration are critical variables that require careful optimization. nih.gov HIER can offer superior preservation of cellular morphology and antigenicity for many proteins compared to acid hydrolysis. nih.govjneurosci.org However, in some tissues, such as hard tissues like bone and teeth, excessive heating can cause damage. nih.gov

Enzymatic Digestion:

The use of nucleases, such as DNase I, represents another approach to expose BrdU epitopes. bio-rad-antibodies.comthermofisher.com These enzymes work by digesting the DNA, which can provide access for the anti-BrdU antibody. nih.gov This method can be gentler than acid treatment, but like other methods, the concentration of the enzyme and the digestion time need to be optimized. thermofisher.com

The choice of denaturation method depends heavily on the specific experimental context, including the cell or tissue type, the fixation method used, and, most importantly, the compatibility with other antibodies in a co-staining panel. nih.govthermofisher.com For instance, the standard HCl pretreatment for BrdU can prevent the binding of fluorescent DNA dyes like DAPI and Hoechst 33342, which are often used for counterstaining nuclei. nih.govjneurosci.org In such cases, HIER presents a more suitable alternative. nih.govjneurosci.org

A comparative overview of common DNA denaturation methods for BrdU detection is presented in the table below.

Table 1. Comparison of DNA Denaturation Methods for BrdU Detection

| Method | Principle | Advantages | Disadvantages | Key Optimization Parameters |

| Acid Hydrolysis (e.g., HCl) | Depurination and cleavage of DNA. bio-rad-antibodies.com | Widely used and effective for many sample types. bio-rad-antibodies.com | Can damage cellular morphology and other antigens. nih.govjneurosci.orgthermofisher.com May not be compatible with all co-stains. nih.govjneurosci.org | Acid concentration, incubation time, and temperature. bio-rad-antibodies.comabcam.com |

| Heat-Induced Epitope Retrieval (HIER) | Breaks hydrogen bonds in DNA using heat in a buffer solution. nih.gov | Better preservation of morphology and antigenicity for many proteins. nih.govjneurosci.org Compatible with a wider range of co-stains. nih.govjneurosci.org | Can cause tissue damage in some cases, particularly hard tissues. nih.gov Requires careful temperature control. nih.gov | Buffer pH, temperature, and heating duration. nih.gov |

| Enzymatic Digestion (e.g., DNase I) | Enzymatic digestion of DNA to expose BrdU. nih.govbio-rad-antibodies.com | Can be a gentler alternative to acid treatment. thermofisher.com | Requires optimization of enzyme concentration and digestion time. thermofisher.com | Enzyme concentration and incubation time. thermofisher.com |

Advanced Analytical Approaches and Co-labeling Strategies

The utility of 5-Bromo-2'-deoxyuridine (BrdU) extends beyond simply identifying proliferating cells. Advanced analytical techniques and co-labeling strategies allow for a more nuanced understanding of cell cycle kinetics, cell fate, and the phenotypic characteristics of dividing cells within complex populations.

Multi-marker Co-staining for Cell Phenotype Identification

A significant advantage of the BrdU technique is its compatibility with immunofluorescence and immunohistochemistry, enabling the simultaneous detection of BrdU and other cellular markers. This co-staining approach is invaluable for identifying the specific phenotype of proliferating cells. For instance, in neuroscience research, co-labeling BrdU with markers for mature neurons (e.g., NeuN) or immature neurons (e.g., Doublecortin) can distinguish between the proliferation of neuronal precursors and their subsequent differentiation. abcam.comabcam.com Similarly, combining BrdU staining with markers for specific immune cell subsets (e.g., CD4, CD8, B220) allows for the analysis of lymphocyte proliferation in response to stimuli.

The success of multi-marker co-staining hinges on several factors. A critical consideration is the potential for the DNA denaturation step, particularly acid hydrolysis, to damage the epitopes of the other target antigens. thermofisher.com In such cases, alternative denaturation methods like HIER may be necessary. nih.gov Furthermore, careful selection of primary and secondary antibodies with distinct fluorophores is crucial to avoid spectral overlap in fluorescence microscopy and flow cytometry. bio-rad-antibodies.com

Quantitative Methodologies for Proliferation Rate Determination

Beyond qualitative identification, BrdU labeling can be used to quantify cell proliferation rates. A common method involves a pulse-chase experiment. Cells are exposed to a "pulse" of BrdU for a defined period, allowing its incorporation into the DNA of cells in the S-phase. The cells are then "chased" in a BrdU-free medium for various lengths of time. By analyzing the percentage of BrdU-positive cells at different time points, researchers can estimate the length of the cell cycle and the rate of cell division.

Flow cytometry is a powerful tool for quantitative analysis of BrdU incorporation. By co-staining with a DNA content dye such as propidium iodide or DAPI, it is possible to generate a bivariate plot that distinguishes cells in the G1, S, and G2/M phases of the cell cycle. bio-rad-antibodies.com BrdU-positive cells will be those in the S phase, and the intensity of the BrdU signal can provide further information about the rate of DNA synthesis.

Integration with Live Cell Imaging and Time-Lapse Microscopy

While traditional BrdU detection requires cell fixation and permeabilization, which precludes live-cell imaging, the principles of labeling DNA synthesis can be adapted for dynamic studies. Although direct imaging of BrdU in living cells is not feasible, related techniques using fluorescently-tagged thymidine analogs that can be visualized without harsh denaturation steps are being developed. These approaches, combined with time-lapse microscopy, allow for the real-time tracking of cell division and the fate of daughter cells. This provides a dynamic view of cell proliferation and migration within a living system, offering insights that are not possible with fixed-endpoint assays.

Comparative Analysis with Alternative Cell Proliferation Markers

While BrdU has been a cornerstone of cell proliferation research for decades, it is not the only available method. A comparative understanding of BrdU and its alternatives is essential for selecting the most appropriate technique for a given research question.

Distinction from Tritiated Thymidine ([3H]TdR) Labeling Methodologies

Before the widespread adoption of BrdU, tritiated thymidine ([3H]TdR) was the gold standard for labeling proliferating cells. Like BrdU, [3H]TdR is a thymidine analog that is incorporated into newly synthesized DNA. However, the detection method for [3H]TdR is fundamentally different and presents several significant disadvantages compared to BrdU.

Detection of [3H]TdR relies on autoradiography, a process that involves overlaying the biological sample with a photographic emulsion. The radioactive decay of the tritium (B154650) exposes the silver grains in the emulsion, creating a signal over the labeled nuclei. This process is time-consuming, often requiring exposure times of weeks to months. Furthermore, autoradiography provides limited spatial resolution and is not easily amenable to co-labeling with other markers. The handling and disposal of radioactive materials also pose significant safety and regulatory challenges.

In contrast, BrdU detection is based on a non-radioactive, immunological approach. This offers several key advantages:

Speed: BrdU assays can be completed in a matter of hours or days, compared to the weeks or months required for autoradiography.

Safety: BrdU is non-radioactive, eliminating the hazards and regulatory burdens associated with [3H]TdR.

Versatility: BrdU is readily compatible with a wide range of detection methods, including immunofluorescence, immunohistochemistry, and flow cytometry, and allows for straightforward multi-marker analysis. abcam.com

A summary of the key distinctions between BrdU and [3H]TdR is provided in the table below.

Table 2. Comparison of BrdU and [3H]TdR Labeling Methodologies

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | Tritiated Thymidine ([3H]TdR) |

| Detection Method | Immunohistochemistry/Immunofluorescence | Autoradiography |

| Principle | Antibody-based detection of incorporated BrdU. | Detection of radioactivity from incorporated [3H]TdR. |

| Time to Result | Hours to days. | Weeks to months. |

| Resolution | High cellular and subcellular resolution. | Lower resolution. |

| Co-labeling | Readily compatible with other antibodies. abcam.com | Difficult and limited. |

| Safety | Non-radioactive. | Radioactive, requires special handling and disposal. |

Comparison with 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) Click Chemistry Assays

The introduction of EdU assays has provided a significant advancement in the detection of DNA synthesis, offering a more rapid, sensitive, and versatile alternative to the traditional BrdU method. The fundamental difference lies in their detection mechanisms, which profoundly influences the experimental workflow, sample integrity, and potential for multiplexing.

Principle of Detection:

The BrdU assay relies on the use of a specific monoclonal antibody to detect the incorporated thymidine analog. bio-protocol.org This immunological detection necessitates a harsh DNA denaturation step, typically involving treatment with hydrochloric acid (HCl) or DNase, to expose the BrdU epitope within the DNA helix, allowing the antibody to bind. bio-protocol.orgmbl.edu

In stark contrast, the EdU assay employs a bio-orthogonal "click chemistry" reaction. thermofisher.com EdU contains a terminal alkyne group, which, in the presence of a copper(I) catalyst, undergoes a covalent cycloaddition reaction with a fluorescently labeled azide (B81097) probe. thermofisher.comecu.edu This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation. ecu.edu

Workflow and Procedural Time:

The EdU assay offers a significantly streamlined and faster workflow. thermofisher.comyoutube.com The entire procedure, from cell harvesting to analysis, can be completed in under two hours. youtube.com The key steps include EdU labeling, cell fixation and permeabilization, the click reaction with the fluorescent azide, and washing. thermofisher.com The click reaction itself is typically completed in about 30 minutes at room temperature. carlroth.com

Sensitivity and Signal-to-Noise Ratio:

Research findings consistently indicate that EdU assays are more sensitive than BrdU assays. baseclick.eu The small size of the fluorescent azide molecule used in the click reaction allows for more efficient penetration and detection of incorporated EdU, even in dense tissues. This leads to a stronger and brighter signal compared to the antibody-based detection of BrdU. thermofisher.com Studies have shown that even with short pulse-labeling times (e.g., 5 minutes), both methods can show good sensitivity, but the EdU method consistently provides excellent signal-to-noise ratios. thermofisher.com In some direct comparisons, the fluorescence signal from EdU-labeled cells has been observed to be significantly stronger than that from BrdU-labeled cells under the same exposure conditions. nih.gov

Compatibility with Multiplexing and Sample Integrity:

A major limitation of the BrdU assay is its incompatibility with many other staining techniques, particularly those involving fluorescent proteins like Green Fluorescent Protein (GFP). researchgate.net The harsh acid treatment required for DNA denaturation can destroy the epitopes of other antigens and quench the fluorescence of proteins like GFP, making multicolor analysis challenging. ecu.eduresearchgate.net

The mild reaction conditions of the EdU assay preserve cellular morphology and the integrity of other fluorescent labels and protein epitopes. ecu.edunih.gov This makes EdU assays highly compatible with multiplexing, allowing for the simultaneous detection of DNA synthesis along with other cellular markers through immunofluorescence, or with the use of fluorescent proteins. ecu.eduthermofisher.com This capability is crucial for obtaining context-rich data from complex biological samples.

Interactive Data Table: Comparison of BrdU and EdU Assay Methodologies

| Feature | 5-Bromo-2'-deoxyuridine (BrdU) Assay | 5-Ethynyl-2'-deoxyuridine (EdU) Assay |

| Detection Principle | Immunocytochemical detection using a specific anti-BrdU antibody. bio-protocol.org | Copper(I)-catalyzed click chemistry reaction between the alkyne group of EdU and a fluorescent azide. thermofisher.com |

| DNA Denaturation | Required (e.g., HCl, DNase treatment) to expose the BrdU epitope. bio-protocol.orgmbl.edu | Not required; detection occurs on native, helical DNA. ecu.edu |

| Workflow Complexity | Multi-step, lengthy protocol involving antibody incubations and extensive washes. mbl.eduthermofisher.com | Streamlined, faster protocol with a simple click reaction step. youtube.comthermofisher.com |

| Approximate Time | ≥ 4 hours, often includes an overnight incubation. thermofisher.com | < 2 hours. youtube.com |

| Sensitivity | Good, but can be limited by antibody penetration and epitope accessibility. | Higher sensitivity and brighter signal due to efficient detection by the small azide probe. thermofisher.combaseclick.eu |

| Signal-to-Noise Ratio | Generally lower compared to EdU. thermofisher.com | Generally higher, providing clearer results. thermofisher.com |

| Multiplexing | Limited compatibility; harsh denaturation can destroy other epitopes and fluorescent signals (e.g., GFP). ecu.eduresearchgate.net | Highly compatible with immunofluorescence and fluorescent proteins due to mild reaction conditions. ecu.eduthermofisher.com |

| Sample Integrity | Potential for damage to cellular and tissue morphology due to harsh denaturation steps. mbl.edu | Excellent preservation of cellular and tissue structure. nih.gov |

Advanced Research Applications of 5 Bromo 2 Deoxyuridine

Elucidation of Cellular Kinetics and Cell Cycle Progression

BrdU is a cornerstone in the study of cell cycle kinetics, enabling researchers to dissect the intricate phases of cell division. biotium.comnih.gov By introducing BrdU to cell populations, either in vitro or in vivo, and subsequently detecting its presence with specific antibodies, a detailed picture of cell proliferation dynamics can be constructed. springernature.comnih.gov

Analysis of S-Phase Entry and Duration

The incorporation of BrdU is a direct marker of DNA synthesis, making it an ideal probe for identifying cells actively engaged in the S phase. nih.govtandfonline.com The proportion of BrdU-positive cells within a population at a given time provides a snapshot of the fraction of cells in the S phase.

A more dynamic understanding of S-phase kinetics can be achieved through pulse-chase experiments. A short pulse of BrdU is administered, followed by a "chase" with a non-labeled medium. By tracking the progression of the BrdU-labeled cohort of cells through the cell cycle via techniques like flow cytometry, the duration of the S phase can be determined. mdpi.com For instance, in a study using a dual-labeling method with EdU and BrdU, the S-phase duration in mouse embryonic fibroblasts was estimated to be 8.5 hours under normal conditions. mdpi.com This duration was significantly extended to 31 and 124 hours when the cells were treated with low and high concentrations of the DNA polymerase inhibitor aphidicolin (B1665134), respectively, demonstrating BrdU's utility in assessing the impact of various agents on cell cycle progression. mdpi.com

| Cell Line/Condition | S-Phase Duration (hours) |

| Mouse Embryonic Fibroblasts (Control) | 8.5 |

| Mouse Embryonic Fibroblasts (+0.2 µM Aphidicolin) | 31 |

| Mouse Embryonic Fibroblasts (+0.6 µM Aphidicolin) | 124 |

This table illustrates the effect of aphidicolin on the S-phase duration in mouse embryonic fibroblasts as determined by a dual EdU-BrdU labeling method.

Studies on Cell Cycle Exit and Re-entry Mechanisms

BrdU is a valuable tool for investigating the mechanisms that govern a cell's decision to exit the cell cycle and enter a quiescent state, as well as the signals that trigger re-entry into a proliferative state. By pulse-labeling a population of proliferating cells with BrdU and then tracking the fate of the labeled cells over time, researchers can observe the rate at which cells exit the cell cycle.

A decline in the percentage of BrdU-labeled cells over time can indicate cell division (dilution of the label) or cell death. psu.edu Conversely, the re-appearance of BrdU-labeled cells in the S phase after a period of quiescence, often induced by specific stimuli, provides direct evidence of cell cycle re-entry. For example, studies on hematopoietic stem cells have utilized BrdU label dilution kinetics to model the dynamic equilibrium between quiescent and activated stem cell populations, revealing a biphasic decline in label-retaining cells that reflects the different turnover rates of these two pools. nih.gov

Investigations in Developmental Biology and Morphogenesis

The precise regulation of cell proliferation is fundamental to the development of complex organisms. BrdU labeling has been instrumental in mapping the spatial and temporal patterns of cell division that drive embryonic development and the formation of organs and tissues. nih.gov

Mapping Spatiotemporal Proliferation Patterns in Embryonic Tissues

By administering BrdU to developing embryos at specific stages, researchers can generate detailed maps of proliferative zones. researchgate.net These "birthdating" studies have been crucial for understanding the origin and lineage of different cell types within developing structures.

For instance, in the developing retina of the squid Doryteuthis pealeii, BrdU incorporation assays have revealed dynamic changes in proliferation patterns. researchgate.net In early embryonic stages (stages 19-23), BrdU incorporation is widespread throughout the retina. researchgate.net As development progresses, proliferation becomes more segregated, with distinct populations of dividing cells at the apical and basal sides of the epithelium. researchgate.net This technique allows for the visualization of how proliferative zones shift and contribute to the layered structure of the mature retina. researchgate.net Similarly, studies in mouse embryos have used BrdU to show that asymmetric cell proliferation in the visceral endoderm is crucial for establishing the anteroposterior axis. researchgate.net

| Embryonic Stage (Doryteuthis pealeii) | BrdU Incorporation Pattern in Retina |

| Stage 19-23 | Broadly detected throughout the retina |

| Stage 25 | Segregates to apical and basal sides of the epithelium |

| Stage 27 | Photoreceptor nuclei no longer incorporate BrdU |

This table summarizes the changing patterns of cell proliferation in the developing squid retina as revealed by BrdU labeling.

Analysis of Cell Proliferation Contributions to Organogenesis and Pattern Formation

The formation of organs (organogenesis) and the establishment of complex biological patterns are tightly linked to controlled cell proliferation. BrdU labeling allows for the quantitative analysis of how changes in cell division rates and patterns contribute to these processes.

In the context of kidney development, for example, BrdU incorporation studies in cultured mouse kidney rudiments have shown that cell proliferation is predominantly localized to the tips of the branching ureteric bud epithelium. nih.gov This localized proliferation is essential for the branching morphogenesis that gives rise to the collecting duct system. Inhibition of key signaling molecules, such as GDNF, leads to a reduction in BrdU incorporation at the tips and subsequent branching defects, demonstrating the direct link between localized cell proliferation and organ development. nih.gov These findings highlight the power of BrdU in dissecting the cellular mechanisms that underpin the intricate process of organogenesis.

Tracing Stem and Progenitor Cell Dynamics During Development

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic analog of the nucleoside thymidine (B127349) that serves as a powerful tool for tracking cell division. wikipedia.orgsigmaaldrich.com When introduced to living tissues, BrdU is incorporated into the DNA of cells during the synthesis (S) phase of the cell cycle, effectively "labeling" cells that are actively proliferating. springernature.combio-rad-antibodies.comcellsignal.com This characteristic makes it invaluable for studying the dynamics of stem and progenitor cells, which are defined by their capacity for division and differentiation during development.

By administering BrdU at specific time points during an organism's development, researchers can permanently mark populations of dividing stem and progenitor cells. nih.gov The label is passed on to all daughter cells, allowing for lineage tracing. The kinetics of label uptake and subsequent dilution through multiple rounds of cell division provide quantitative data on cellular turnover. plos.org This method has been instrumental in defining stem cell niches and understanding how these specialized microenvironments regulate stem cell behavior. For instance, studies using BrdU have demonstrated that only a small fraction of hematopoietic stem cells (HSCs) are actively proliferating at any given time in a homeostatic system, highlighting the importance of quiescence for maintaining the stem cell pool. plos.org

Computational modeling of BrdU label-retaining cell dynamics has further refined our understanding, supporting the concept of heterogeneity within stem cell populations. plos.org In hematopoiesis, this has led to the identification of distinct dormant and active HSC populations, each with different cycling kinetics. plos.org The dormant cells, which retain the BrdU label for longer periods due to their slow division rate, are thought to be crucial for long-term tissue maintenance and repair following injury. plos.org

Research into Neurogenesis and Neural Development

The use of BrdU has revolutionized the field of developmental neurobiology, providing profound insights into the generation, migration, and ultimate fate of neurons and glial cells in the central nervous system (CNS). nih.govnih.govlmu.edu

Characterization of Proliferating Cell Populations in Central Nervous System Development

BrdU is widely used to identify and quantify proliferating cell populations within the developing CNS. nih.govbohrium.com Shortly after administration, BrdU-positive cells are found concentrated in the known proliferative zones of the CNS, such as the areas lining the ventricular system. nih.govbohrium.com This allows researchers to map the spatial and temporal distribution of cell division throughout brain development.

By combining BrdU labeling with antibodies against specific cell-type markers, the identity of the dividing cells can be determined. For example, co-staining with markers like SOX2 or Nestin can identify proliferating neural stem cells, while co-staining with markers for oligodendroglial or astroglial progenitors can reveal the dynamics of glial cell production. bio-rad-antibodies.comresearchgate.net This approach is critical for understanding how various signaling molecules and genetic factors regulate the proliferation of specific progenitor pools. For instance, studies have used BrdU to show how the loss of certain extracellular matrix proteins, like tenascin-C, can lead to an increased proliferation of neural progenitor cells in the developing spinal cord. researchgate.net

Studies on Neuronal Migration and Differentiation Following Proliferation

Following their final division, newly generated neurons migrate from the proliferative zones to their final positions in the brain, where they differentiate and integrate into neural circuits. bohrium.com BrdU labeling is an indispensable tool for tracking this entire process. By varying the survival time between the BrdU injection and analysis, researchers can follow the journey of a cohort of cells born at a specific time.

For example, in animals analyzed a few days after a BrdU pulse during cortical development, labeled cells can be seen in transit through the intermediate zone and arriving in the cortical plate. nih.gov In animals that survive into adulthood, these BrdU-positive cells are found integrated into their final laminar positions, such as layer II/III of the neocortex. nih.gov Comparing the distribution of BrdU-labeled cells with that of cells labeled with other markers can reveal how genetic mutations or environmental factors affect neuronal migration and final placement. jneurosci.org While BrdU is a powerful marker, some studies suggest that its incorporation into DNA can potentially influence cell migration and the final positioning of neurons, a factor that researchers must consider in their interpretations. jneurosci.org

Applications in Immunological Research

The study of immune cell dynamics relies heavily on the ability to measure proliferation, and BrdU provides a robust method for this purpose in various immunological contexts. nih.gov

Assessment of Lymphocyte Proliferation and Homeostatic Regulation

BrdU is used extensively to assess the proliferation of lymphocytes, the primary cells of the adaptive immune system. This is crucial for understanding both the response to pathogens and the maintenance of a stable immune system, a process known as homeostasis. nih.gov In vivo BrdU labeling allows for the quantification of lymphocyte turnover, revealing the rates at which different B and T cell subsets divide under normal conditions.

Analysis of Antigen-Driven Clonal Expansion of Immune Cells

A cornerstone of the adaptive immune response is the clonal expansion of lymphocytes following antigen recognition. BrdU provides a powerful method for quantifying this proliferative burst. nih.gov When T lymphocytes are activated by antigens presented by antigen-presenting cells (APCs), they begin to divide rapidly. nih.gov By introducing BrdU to these cells, either in vivo or in cell culture, researchers can label the cells that are actively synthesizing DNA as part of this expansion phase. nih.govresearchgate.net

The incorporated BrdU is then detected using anti-BrdU antibodies, often in conjunction with flow cytometry. This technique allows for the identification of specific cell types that are proliferating, as other cell surface markers can be stained simultaneously. abcam.comnih.gov For instance, researchers can distinguish between proliferating CD4+ and CD8+ T-cell subsets. The intensity of the BrdU signal can provide insights into the rate of cell division. This method is considered a reliable and widely used technique for studying the dynamics of immune cell proliferation. nih.gov It is important to note that BrdU only labels cells that are in the S-phase of the cell cycle during the exposure period. nih.gov

Quantification of Anti-Viral and Other Specific T-Cell Responses

The BrdU incorporation assay is a valuable tool for measuring the magnitude of T-cell responses to specific pathogens, particularly viruses. nih.gov By exposing an organism or cell culture to a viral antigen and BrdU, scientists can specifically quantify the proliferation of virus-specific T-cells. nih.gov Studies have successfully applied this technique to measure anti-viral lymphocyte proliferation in various animal models, demonstrating its utility across different species. nih.gov For example, it has been used to show that splenic lymphocytes in the amphibian Xenopus laevis proliferate specifically when challenged with Frog Virus 3 (FV3). nih.gov

This method allows for a quantitative assessment of the cellular immune response, which is crucial for understanding infection dynamics and vaccine efficacy. nih.govnih.gov The number of BrdU-positive T-cells correlates with the strength of the clonal expansion triggered by the viral antigens. researchgate.net In studies comparing different methods, the frequency of BrdU-positive T-cells has been shown to strongly correlate with results from other proliferation assays, such as those using cell-tracking dyes. nih.gov Furthermore, the technique can be combined with cytokine staining to simultaneously assess the function and proliferation of antigen-specific T-cells. nih.gov

Contributions to Cancer Biology and Anti-Proliferative Agent Studies

BrdU has become an indispensable tool in oncology research for studying tumor growth and evaluating potential cancer therapies. novusbio.comabcam.com Its ability to label dividing cells provides a direct measure of DNA synthesis, which is a hallmark of cancer cell proliferation. ptglab.com

Characterization of Tumor Cell Proliferation Dynamics and Heterogeneity

Labeling tumor cells with BrdU, either in vitro or in vivo, is a powerful and accurate method for quantifying the degree of DNA synthesis. abcam.com By combining BrdU labeling with DNA content analysis (using a DNA stain like propidium (B1200493) iodide) in flow cytometry, researchers can create detailed cell cycle profiles of a tumor population. bio-rad-antibodies.comnovusbio.comnih.gov This bivariate analysis allows for the precise calculation of the fraction of cells in the G1, S, and G2/M phases of the cell cycle, providing a dynamic view of tumor proliferation. novusbio.com

This approach is particularly useful for studying tumor heterogeneity, as it can reveal subpopulations of cells with different proliferation rates within the same tumor. nih.gov Such information is critical for understanding tumor progression, metastasis, and response to therapy.

Identification and Analysis of Proliferating Cancer Stem Cell Populations

Cancer stem cells (CSCs), a subpopulation within tumors responsible for initiation, maintenance, and relapse, often exhibit distinct proliferative characteristics compared to the bulk of tumor cells. BrdU labeling is instrumental in identifying and studying these rare and often quiescent cells. nih.govnih.gov

Research on human glioma has shown that BrdU can be used to track the progeny of tumor-initiating cells with stem-like characteristics. nih.gov A single pulse of BrdU was found to impair the long-term proliferative capacity of these CSCs over many cell divisions, suggesting that BrdU itself could be a means of targeting this critical cell population. nih.gov The methodology for tracking proliferation in rare populations like hematopoietic stem cells, which can be largely quiescent, is well-established and provides a framework for analyzing CSCs. nih.govspringernature.com

Investigation of Novel Antiproliferative Mechanisms in Cellular Systems

BrdU assays are widely used to screen for and investigate the mechanisms of novel antiproliferative agents. cellsignal.comnih.gov By treating cells with a test compound and then adding BrdU, researchers can quantify the compound's effect on cell proliferation by measuring the reduction in BrdU incorporation. cellbiolabs.comkamiyabiomedical.com This approach has been used to evaluate the antiproliferative activity of various substances, demonstrating distinctive changes in cell cycle distribution caused by different inhibitors. nih.gov

Interestingly, BrdU itself has been shown to possess a novel antiproliferative effect on cancer cells, independent of its well-known role as a radiosensitizer. nih.gov A single, brief exposure to BrdU can induce a significant and sustained decrease in the proliferation rate of various cancer cell lines. nih.gov This effect is dose-dependent and results in the accumulation of cells in the G1 phase of the cell cycle. nih.gov This discovery suggests that BrdU could have potential as an adjunctive therapeutic agent based on its ability to negatively regulate cell cycle progression. nih.gov

| BrdU Concentration (µM) | Effect on Population Doubling | Immunodetection in Nuclei |

|---|---|---|

| 0.01 | No alteration | No |

| 0.1 | No alteration | No |

| 1.0 | Reduction in doubling rate | Yes |

| 10 | Stronger reduction in doubling rate | Yes |

| 50 | Strongest reduction in doubling rate | Yes |

Utilization in Microbial Ecology and Environmental Science

BrdU labeling has been adapted to identify actively growing microorganisms within complex environmental samples, such as soil and water, providing a crucial link between community composition and metabolic function. wikipedia.orgnih.gov This technique allows researchers to determine which specific microbes are responding to certain nutrients or environmental changes. wikipedia.orgjove.com

The method involves adding BrdU along with a specific carbon substrate to an environmental sample. wikipedia.orgyoutube.com Microorganisms that can utilize the substrate will grow and incorporate BrdU into their newly synthesized DNA. wikipedia.orgnih.gov This labeled DNA can then be isolated from the total community DNA using an immunocapture technique with anti-BrdU antibodies. nih.gov Subsequent sequencing of the captured DNA, typically of the 16S rRNA gene, reveals the taxonomic identity of the actively metabolizing bacteria. jove.comresearchgate.net This approach has been validated as a sensitive, non-radioactive alternative to older methods using ³H-thymidine. researchgate.net

A more advanced application combines BrdU labeling with fluorescence-activated cell sorting (FACS). jove.com In this method, BrdU-labeled cells are tagged with a fluorescent anti-BrdU antibody and then physically separated from the unlabeled, non-growing cells. jove.comyoutube.com This allows for a highly specific analysis of the active members of the microbial community. These techniques are instrumental in understanding the roles of different microbial taxa in biogeochemical processes, such as the degradation of dissolved organic carbon in aquatic environments. jove.comyoutube.com

| Technique | Principle | Application Example | Key Finding |

|---|---|---|---|

| BrdU-Immunocapture | Isolation of BrdU-labeled DNA from total community DNA using anti-BrdU antibodies. nih.gov | Identifying actively growing bacteria in soil. researchgate.net | Reveals the identity of specific taxa responsible for substrate utilization. researchgate.net |

| BrdU-FACS-Seq | Sorting of fluorescently-tagged BrdU-positive cells followed by DNA sequencing. jove.com | Identifying bacterioplankton that degrade specific dissolved organic carbon (DOC) compounds. youtube.com | Focuses analysis on highly active bacteria, excluding dormant or slow-growing cells. youtube.com |

Identification of Actively Replicating Microbial Taxa in Complex Environmental Samples

5-Bromo-2'-deoxyuridine (BrdU) serves as a powerful tool for identifying actively replicating microorganisms within intricate environmental samples. As a synthetic analog of the nucleoside thymidine, BrdU can be incorporated into the newly synthesized DNA of proliferating cells. wikipedia.org This principle forms the basis of the BrdU immunocapture technique, a culture-independent method to label and subsequently isolate DNA from metabolically active bacteria. nih.govnih.gov

The methodology involves introducing BrdU into an environmental sample, such as soil or water, where it is taken up by microorganisms undergoing DNA replication. wikipedia.orgnih.gov Following an incubation period, the total DNA is extracted from the sample. The DNA that has incorporated BrdU can then be selectively captured using monoclonal antibodies that are highly specific to BrdU. nih.govmdpi.com This immunocapture step effectively separates the DNA of the actively growing microbial population from the DNA of dormant or slow-growing organisms.

Subsequent analysis of the captured BrdU-labeled DNA, typically through 16S rRNA gene sequencing, allows for the taxonomic identification of the microbial taxa that were actively dividing and contributing to the community's growth at the time of sampling. nih.gov This approach provides a more accurate snapshot of the functional members of a microbial community compared to traditional methods that analyze the entire pool of DNA, which includes a significant fraction from inactive or dead cells.

| Feature | Description |

| Principle | Incorporation of BrdU, a thymidine analog, into the DNA of actively replicating microorganisms. |

| Technique | BrdU immunocapture, using anti-BrdU antibodies to isolate BrdU-labeled DNA. |

| Analysis | Sequencing of the captured DNA (e.g., 16S rRNA gene) to identify active taxa. |

| Advantage | Distinguishes between active and inactive members of a microbial community. |

Assessment of Substrate Utilization and Growth Responses in Microbial Communities

The application of BrdU extends to assessing how microbial communities respond to the introduction of specific substrates, providing insights into nutrient cycling and biodegradation processes. By adding a particular carbon source or nutrient to an environmental sample along with BrdU, researchers can identify the specific microorganisms that are capable of utilizing that substrate for growth. wikipedia.org

This method, often used in conjunction with stable isotope probing (SIP), allows for a direct link between metabolic function and taxonomic identity. nih.govallenpress.com In a typical experiment, a substrate enriched with a stable isotope (e.g., ¹³C) is added alongside BrdU. The microorganisms that consume the labeled substrate will incorporate both the stable isotope and BrdU into their biomass and DNA, respectively. The BrdU-labeled DNA from these active organisms can then be isolated and analyzed to determine their identity.

This approach has been instrumental in identifying previously undetected families of bacteria that contribute to specific biogeochemical cycles. nih.gov For instance, it has been used to pinpoint the bacteria responsible for the degradation of dissolved organic carbon (DOC) compounds in aquatic environments. nih.gov By tracking the incorporation of BrdU, scientists can quantify the growth response of different microbial populations to various stimuli, offering a more dynamic understanding of microbial food webs and the functional roles of different taxa within an ecosystem.

| Experimental Approach | Information Gained |

| BrdU labeling with a specific substrate | Identifies microbial taxa that utilize the substrate for growth. |

| BrdU labeling combined with Stable Isotope Probing (SIP) | Links metabolic function (substrate uptake) directly to the taxonomy of active microorganisms. |

| Quantitative BrdU incorporation analysis | Measures the growth response and activity levels of different microbial populations to specific environmental changes. |

Exploration of Deoxyribonucleic Acid Damage and Repair Pathways

Analysis of Deoxyribonucleic Acid Strand Break Induction and Repair Kinetics

The incorporation of BrdU into DNA provides a unique tool for studying the induction and repair of DNA strand breaks. One innovative method involves the creation of artificial plasmids labeled with BrdU. nih.gov These plasmids can be exposed to damaging agents, and the resulting single-strand breaks (SSBs) and double-strand breaks (DSBs) can be quantified using gel electrophoresis. nih.gov This allows for a precise analysis of the type and amount of DNA damage induced.

Furthermore, a technique known as "strand breaks induced by photolysis" (SBIP) utilizes the photosensitivity of BrdU-substituted DNA. nih.gov Cells are incubated with BrdU to incorporate it into their DNA, which is then exposed to ultraviolet (UV) light. This exposure photolytically generates DNA strand breaks specifically at the sites of BrdU incorporation. nih.gov These induced breaks can then be labeled with fluorochromes and quantified using flow cytometry or laser scanning cytometry, providing a measure of the extent of BrdU incorporation and, by extension, DNA replication. nih.gov

The kinetics of DNA repair can also be investigated using BrdU. By inducing DNA damage in BrdU-labeled cells and then monitoring the disappearance of strand breaks over time, researchers can study the efficiency of DNA repair pathways. capes.gov.brnih.gov The presence of BrdU in the DNA can influence these repair kinetics. For example, studies have shown that BrdU incorporation can impair the repair of DNA DSBs, particularly after exposure to low-linear energy transfer (LET) radiation. spandidos-publications.com

| Technique | Application in DNA Damage and Repair Analysis |

| BrdU-labeled artificial plasmids | Quantitative assessment of single- and double-strand break induction. nih.gov |

| Strand Breaks Induced by Photolysis (SBIP) | Controlled induction of DNA strand breaks for studying repair mechanisms. nih.gov |

| Analysis of repair kinetics in BrdU-labeled cells | Investigation of the influence of BrdU on the efficiency of DNA strand break repair pathways. capes.gov.brspandidos-publications.com |

Mechanistic Studies of Increased Cellular Sensitivity to Ionizing Radiation and Photoirradiation

The incorporation of BrdU into cellular DNA significantly increases the sensitivity of cells to both ionizing radiation and photoirradiation, a phenomenon known as radiosensitization. nih.govnih.gov This property has been extensively studied to understand the underlying mechanisms and to leverage it for therapeutic purposes, particularly in cancer treatment. nih.govnih.gov

The primary mechanism of BrdU-mediated radiosensitization involves the enhancement of radiation-induced DNA damage. When cells containing BrdU-substituted DNA are irradiated, the BrdU molecules act as a focal point for damage. The process can lead to the formation of uracilyl radicals, which can then abstract a hydrogen atom from a nearby deoxyribose sugar, ultimately resulting in a DNA strand break. spandidos-publications.com This increases the yield of DNA double-strand breaks, which are particularly cytotoxic lesions. spandidos-publications.comnih.gov

Studies have shown that BrdU incorporation can compromise the repair of radiation-induced DNA damage. nih.gov This impairment of repair processes further contributes to the increased cell killing observed after irradiation. The radiosensitizing effect of BrdU is particularly evident under hypoxic conditions, which are common in solid tumors and contribute to radiation resistance. nih.gov Under hypoxia, BrdU has been shown to increase the level of histone H2A.X phosphorylation, a marker of DNA double-strand breaks, to a greater extent than under normal oxygen conditions following X-ray exposure. nih.gov

Furthermore, BrdU-substituted DNA is highly susceptible to damage from UVA light, a process known as photolysis. nih.gov This can induce various types of DNA damage, including base damage, DNA strand breaks, and DNA-protein crosslinks, complicating the cellular response to UV radiation. nih.gov The ability of BrdU to potentiate radiation-induced cell death is also linked to its effects on cell cycle regulation and apoptosis. BrdU pretreatment has been shown to accelerate the increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and enhance apoptosis-associated PARP cleavage following irradiation. nih.gov

| Radiation Type | Mechanistic Insights into BrdU-Mediated Sensitization |

| Ionizing Radiation (e.g., X-rays) | Increased induction of DNA double-strand breaks; impaired DNA repair kinetics. nih.govspandidos-publications.com More pronounced effect under hypoxic conditions. nih.gov |

| Photoirradiation (e.g., UVA light) | Photolytic generation of various DNA lesions including strand breaks and crosslinks due to BrdU's photosensitivity. nih.gov |

Considerations and Methodological Nuances in 5 Bromo 2 Deoxyuridine Based Research

Optimization Strategies for Experimental Protocols

The success of BrdU-based assays hinges on the meticulous optimization of experimental protocols. This includes determining the ideal labeling parameters for different cell types, adapting methods for specific species and tissues, and ensuring efficient denaturation of DNA for antibody access.

Determining Optimal Labeling Parameters Across Diverse Cellular Systems

The ideal concentration of BrdU and the duration of the labeling period are not universal; they are highly dependent on the rate of cell division of the specific cells being studied. bio-rad-antibodies.com It is crucial to perform titration experiments to identify a BrdU concentration that provides a robust signal without inducing cytotoxicity. bio-rad-antibodies.com For in vitro studies, the incubation time can range from as short as one hour for rapidly proliferating cell lines to 24 hours for primary cells, which may divide more slowly. abcam.cnabcam.com The goal is to achieve an optimal signal-to-noise ratio. abcam.cn In pulse-chase experiments, the timing and duration of the BrdU pulse are critical for accurately determining cell cycle kinetics. bdbiosciences.com

For in vivo experiments, BrdU can be administered through various routes, including intraperitoneal injection and oral administration in drinking water. abcam.comabcam.com The chosen method can influence the uptake and, consequently, the number of labeled cells. nih.gov For instance, administering BrdU in drinking water to nocturnal animals like mice can lead to differential labeling during light and dark phases due to their circadian water intake patterns. nih.gov Therefore, the route and timing of administration must be carefully selected and standardized.

Adapting Methodologies for Species-Specific and Tissue-Specific Requirements

The optimal BrdU labeling protocol can vary significantly between different species and even between different tissues within the same organism. For example, in vivo labeling times for skeletal tissues in mice vary with developmental stage, from 30-60 minutes in early embryos to 2-4 hours in postnatal mice. nih.gov The size of the tissue sample is another important consideration, particularly for immunohistochemistry (IHC). Larger tissue samples may require prolonged antibody incubation times or sectioning to ensure complete penetration of the anti-BrdU antibody. bio-rad-antibodies.com

Furthermore, some anti-BrdU antibodies may exhibit cross-reactivity with other thymidine (B127349) analogs like chlorodeoxyuridine (CldU) and iododeoxyuridine (IdU). bio-rad-antibodies.com This is a critical consideration in dual-labeling experiments designed to track different cell populations at different time points. bio-rad-antibodies.com Researchers must verify the specificity of their chosen antibody to avoid false-positive signals. bio-rad-antibodies.com

A specialized protocol has been developed for immunostaining BrdU in bovine mammary cryosections that preserves RNA quality, allowing for subsequent gene expression analysis. nih.gov This highlights the need for methodological adaptations to suit specific research goals and tissue types. nih.gov

Critical Aspects of Deoxyribonucleic Acid Denaturation for Enhanced Antibody Accessibility

A crucial step in BrdU detection is the denaturation of DNA to allow the anti-BrdU antibody to access the incorporated analog. bio-rad-antibodies.combio-rad-antibodies.commbl.edu Inadequate denaturation will result in weak or no signal. Common methods for DNA denaturation include treatment with acids like hydrochloric acid (HCl), heat, or enzymes such as DNase. bio-rad-antibodies.comnih.govbio-rad-antibodies.com

The concentration of HCl, incubation temperature, and duration of treatment must be carefully optimized to ensure effective denaturation without damaging the cellular or tissue morphology. bio-rad-antibodies.comabcam.com Insufficient washing after acid treatment can denature the antibody itself, compromising the detection of BrdU. bio-rad-antibodies.com Some protocols suggest a neutralization step with a buffer like sodium borate (B1201080) after HCl treatment. abcam.cnabcam.com

Alternatively, heat-induced epitope retrieval (HIER) can be used, and some researchers have reported success with this method alone, without the need for HCl hydrolysis. abcam.com For flow cytometry applications, paraformaldehyde/saponin-based procedures have been shown to preserve fluorescent surface staining while allowing for BrdU detection. nih.gov The choice of denaturation method can significantly impact the quality of the results and may need to be tailored to the specific application, whether it be immunohistochemistry, immunocytochemistry, or flow cytometry. thermofisher.com

Potential for Influencing Cellular Phenotypes and Biological Interpretation

While BrdU is an invaluable tool, its introduction into DNA is not without consequence. As a foreign molecule, it can affect various cellular processes, including cell cycle progression, differentiation, and migration. springernature.comresearchgate.net These potential effects must be carefully considered when interpreting experimental results.

Effects on Cell Cycle Progression and Kinetics within Experimental Systems

Continuous exposure to BrdU can alter cell cycle progression in a cell-type-specific manner. nih.govnih.gov Studies have shown that BrdU can reduce proliferative activity and cause delays in different phases of the cell cycle in some cancer cell lines, while others remain unaffected. nih.govnih.gov For example, in certain breast and bladder cancer cell lines, continuous BrdU treatment led to a reduction in proliferation, an effect that was dependent on both dose and exposure time. nih.gov

BrdU has been observed to inhibit the expansion of neural progenitor cells and increase the proportion of cells in the G0/G1 phase of the cell cycle. nih.gov In some instances, BrdU incorporation can lead to a slowed progression through the S-phase or a delayed exit from the G1-phase. nih.gov These findings underscore the importance of validating the BrdU/Hoechst quenching technique, which requires continuous BrdU treatment, for each specific cell type to ensure that the labeling itself is not skewing the cell cycle analysis. nih.govnih.gov

| Cell Line | BrdU Concentration | Exposure Time | Observed Effect on Cell Cycle | Reference |

| BT474 (Breast Cancer) | 60 µM | 48-96 h | Reduced proliferative activity | nih.gov |

| SK-BR-3 (Breast Cancer) | 5.0 µM | 48-96 h | Reduced proliferative activity, slowed progression | nih.govnih.gov |

| RT4 (Bladder Carcinoma) | 3.5 µM | 48-96 h | Reduced proliferative activity | nih.gov |

| J82 (Bladder Carcinoma) | Not specified | 48-96 h | No effect on proliferation | nih.gov |

| Neural Progenitor Cells | Not specified | 48 h | Inhibited expansion, increased G0/G1 fraction | nih.gov |

Documented Alterations in Cellular Differentiation and Migration Processes

The incorporation of BrdU into DNA can have significant consequences for cellular differentiation and migration. In neural stem and progenitor cells, BrdU exposure has been shown to induce a senescent phenotype, characterized by altered morphology, reduced differentiation potential, and resistance to apoptosis. nih.gov Specifically, BrdU has been found to repress neuronal and oligodendroglial differentiation while not affecting astroglial fate. nih.govbio-rad-antibodies.com

Furthermore, studies on embryonic stem cell-derived neural stem cells revealed that BrdU can cause a loss of global DNA methylation, which may lead to the activation of genes that can trigger unintended systemic outcomes. bio-rad-antibodies.comoup.com This demethylation was associated with the induction of astrocytic differentiation even in the absence of typical differentiation-promoting factors. bio-rad-antibodies.comoup.com